molecular formula C8H6ClNO5 B3048941 4-Chloro-5-methoxy-2-nitrobenzoic acid CAS No. 18734-73-1

4-Chloro-5-methoxy-2-nitrobenzoic acid

Cat. No.: B3048941
CAS No.: 18734-73-1
M. Wt: 231.59 g/mol
InChI Key: IEFZDLCDDSHPJS-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-nitrobenzoic acid (C₈H₆ClNO₅) is a substituted benzoic acid derivative featuring a chlorine atom at position 4, a methoxy group at position 5, and a nitro group at position 2. This compound’s structure (Figure 1) combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents, influencing its reactivity, acidity, and intermolecular interactions. Such derivatives are valuable intermediates in organic synthesis, particularly for constructing heterocycles or bioactive molecules .

Properties

CAS No.

18734-73-1

Molecular Formula

C8H6ClNO5

Molecular Weight

231.59 g/mol

IUPAC Name

4-chloro-5-methoxy-2-nitrobenzoic acid

InChI

InChI=1S/C8H6ClNO5/c1-15-7-2-4(8(11)12)6(10(13)14)3-5(7)9/h2-3H,1H3,(H,11,12)

InChI Key

IEFZDLCDDSHPJS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])Cl

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2-Chloro-5-methoxy-4-nitrobenzoic Acid (C₈H₆ClNO₅)
  • Structural Difference : Chloro (position 2), methoxy (position 5), nitro (position 4).
  • Impact : The shifted nitro group alters electronic effects, reducing the benzoic acid’s acidity compared to the target compound. Crystallographic studies highlight distinct hydrogen-bonding patterns due to substituent repositioning .
4-Chloro-2-fluoro-5-nitrobenzoic Acid (C₇H₄ClFNO₄)
  • Structural Difference : Fluoro replaces methoxy at position 2.
  • Impact : Fluorine’s electronegativity increases electrophilicity at the aromatic ring, enhancing reactivity in nucleophilic substitution reactions. This compound is utilized in solid-phase synthesis of benzimidazoles and benzodiazepinediones .
4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid (C₁₅H₁₂NO₆)
  • Structural Difference : Benzyloxy replaces chloro at position 3.
  • Impact : The bulky benzyloxy group introduces steric hindrance, reducing reactivity in substitution reactions. It serves as a protected intermediate in multistep syntheses .

Functional Group Modifications

4-Chloro-2-methyl-5-nitrobenzoic Acid (C₈H₇ClNO₄)
  • Structural Difference : Methyl replaces methoxy at position 2.
  • Impact : Methyl’s electron-donating effect is weaker than methoxy, leading to lower solubility in polar solvents. The compound’s melting point (mp ~210–215°C) is comparable to the target compound but lacks hydrogen-bonding capacity .
5-Chloro-2-methoxybenzoic Acid (C₈H₇ClO₃)
  • Structural Difference : Absence of nitro group.
  • Impact : Reduced acidity (pKa ~2.8 vs. ~1.5 for nitro-substituted analogs) due to the missing electron-withdrawing nitro group. This derivative is less reactive in electrophilic substitutions .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Substituents (Positions) Key Properties/Applications Reference
4-Chloro-5-methoxy-2-nitrobenzoic acid C₈H₆ClNO₅ Cl (4), OMe (5), NO₂ (2) High acidity (pKa ~1.5); intermediate for heterocycles
2-Chloro-5-methoxy-4-nitrobenzoic acid C₈H₆ClNO₅ Cl (2), OMe (5), NO₂ (4) Distinct H-bonding in crystals; lower acidity
4-Chloro-2-fluoro-5-nitrobenzoic acid C₇H₄ClFNO₄ Cl (4), F (2), NO₂ (5) High electrophilicity; used in benzodiazepine synthesis
4-Benzyloxy-5-methoxy-2-nitrobenzoic acid C₁₅H₁₂NO₆ BnO (4), OMe (5), NO₂ (2) Steric hindrance; protective group in synthesis
4-Chloro-2-methyl-5-nitrobenzoic acid C₈H₇ClNO₄ Cl (4), Me (2), NO₂ (5) Lower solubility; mp 210–215°C

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